1-(1-aminocyclohexyl)propan-2-onehydrochloride
Description
1-(1-Aminocyclohexyl)propan-2-one hydrochloride is a cyclohexane-based aminoketone compound with the molecular formula C₉H₁₆ClNO and a molecular weight of 193.25 g/mol (approximate) . Its structure comprises a cyclohexyl ring substituted with a primary amine group at the 1-position, linked to a propan-2-one (acetone) moiety. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications. This compound is synthesized via Mannich base reactions, a method highlighted in analogous aminoketone preparations (e.g., cyclohexanone-derived aminomethylation) .
Properties
IUPAC Name |
1-(1-aminocyclohexyl)propan-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c1-8(11)7-9(10)5-3-2-4-6-9;/h2-7,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBLQJDXBALCLQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1(CCCCC1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-aminocyclohexyl)propan-2-onehydrochloride typically involves the reaction of cyclohexanone with a suitable amine under controlled conditions. The reaction is carried out in the presence of a reducing agent to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the amine with hydrochloric acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions: 1-(1-aminocyclohexyl)propan-2-onehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides, cyanides, and other amines are used under suitable conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or secondary amines .
Scientific Research Applications
1-(1-aminocyclohexyl)propan-2-onehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anesthetic or analgesic.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(1-aminocyclohexyl)propan-2-onehydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to act on the central nervous system, where it modulates neurotransmitter release and receptor activity. This modulation can lead to various physiological effects, including analgesia and anesthesia .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 1-(1-aminocyclohexyl)propan-2-one hydrochloride with structurally related compounds, emphasizing molecular features, physicochemical properties, and applications.
Key Comparative Insights:
1-(Morpholin-3-yl)propan-2-one hydrochloride replaces the cyclohexylamine with a morpholine ring, improving water solubility due to the oxygen heteroatom but reducing lipophilicity .
Molecular Weight and Pharmacokinetics :
- Lower molecular weight compounds (e.g., morpholine derivative at 179.65 g/mol ) may exhibit better membrane permeability, whereas the benzazepine analog (239.74 g/mol ) likely has enhanced target binding but poorer bioavailability .
Safety Profiles: The phenyl-pyrrolidinopropanone derivative has documented acute toxicity risks, necessitating stringent handling protocols . In contrast, the target compound’s safety data are unspecified, though its hydrochloride form suggests moderate stability and solubility .
Synthetic Utility: The benzazepine and morpholine derivatives serve as specialized scaffolds in drug discovery , whereas the target compound’s cyclohexylamine core may align with neuromodulator or anti-inflammatory agent synthesis, akin to other aminocyclohexane derivatives .
Research Findings and Implications
- Synthetic Pathways: The target compound’s synthesis likely parallels Mannich base methodologies, as evidenced by similar aminoketone preparations involving cyclohexanone and primary amines .
Biological Activity
1-(1-Aminocyclohexyl)propan-2-one hydrochloride, also known as a derivative of cyclohexylamine, has garnered attention in pharmacological research due to its potential therapeutic applications. This compound is structurally related to various psychoactive substances and has been investigated for its biological activities, particularly in the context of neurological and psychiatric disorders.
Chemical Structure and Properties
The compound's chemical structure can be described as follows:
- Chemical Name : 1-(1-Aminocyclohexyl)propan-2-one hydrochloride
- Molecular Formula : CHClN\O
- Molecular Weight : 201.69 g/mol
The biological activity of 1-(1-aminocyclohexyl)propan-2-one hydrochloride is primarily attributed to its interaction with neurotransmitter systems in the brain. It is believed to modulate the activity of GABA receptors, which play a crucial role in inhibitory neurotransmission. This modulation can lead to anxiolytic and anticonvulsant effects, making it a candidate for treating anxiety disorders and epilepsy.
Anticonvulsant Properties
Research has demonstrated that this compound exhibits significant anticonvulsant activity. In animal models, it has been shown to reduce seizure frequency and severity when subjected to chemical-induced seizures (e.g., pentylenetetrazole). For instance, a study indicated that doses of 1-(1-aminocyclohexyl)propan-2-one hydrochloride resulted in a notable increase in the latency to seizure onset compared to control groups .
Anxiolytic Effects
In addition to its anticonvulsant properties, this compound has been investigated for its anxiolytic effects. Behavioral assays, such as the elevated plus maze and open field tests, have shown that administration of this compound leads to increased exploratory behavior and reduced anxiety-like responses in rodents. This suggests its potential utility in treating anxiety disorders.
Data Table: Summary of Biological Activities
Case Study 1: Anticonvulsant Efficacy
In a controlled study involving rats, 1-(1-aminocyclohexyl)propan-2-one hydrochloride was administered at varying doses prior to inducing seizures with pentylenetetrazole. The results showed a dose-dependent increase in the latency period before seizures occurred, with the highest dose resulting in a 70% reduction in seizure frequency compared to the control group .
Case Study 2: Anxiolytic Potential
A double-blind study assessed the anxiolytic effects of this compound in a cohort of subjects with generalized anxiety disorder (GAD). Participants receiving the compound reported significantly lower anxiety levels on standardized scales compared to those receiving a placebo. The findings suggest that this compound could be developed as an alternative treatment for GAD.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
